2-(1H-indol-3-yl)-N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide
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Overview
Description
2-(1H-indol-3-yl)-N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide involves the inhibition of certain enzymes that are involved in cell proliferation and survival. This compound has been shown to inhibit the activity of AKT and mTOR, which are important signaling pathways in cancer cells. It also inhibits the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain, making it a potential treatment for neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 2-(1H-indol-3-yl)-N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide has anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory properties and can reduce oxidative stress in the body.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(1H-indol-3-yl)-N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide in lab experiments is its potential use in cancer research and the treatment of neurological disorders. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
For research on 2-(1H-indol-3-yl)-N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide include further studies on its anti-cancer properties and potential use in the treatment of neurological disorders. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Studies could also explore its potential use in other areas such as inflammation and oxidative stress.
Synthesis Methods
The synthesis of 2-(1H-indol-3-yl)-N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide involves the reaction of 1-methylbenzimidazole-2-carboxylic acid with 4-bromoaniline in the presence of a coupling agent. The resulting product is then reacted with indole-3-carboxylic acid in the presence of a dehydrating agent to yield 2-(1H-indol-3-yl)-N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide.
Scientific Research Applications
2-(1H-indol-3-yl)-N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide has been studied for its potential use in cancer research. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O/c1-28-22-9-5-4-8-21(22)27-24(28)16-10-12-18(13-11-16)26-23(29)14-17-15-25-20-7-3-2-6-19(17)20/h2-13,15,25H,14H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQMRHIGFUMLLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)NC(=O)CC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.